molecular formula C10H20N2 B2723703 1-Ethyl-decahydro-1,5-naphthyridine CAS No. 1379215-45-8

1-Ethyl-decahydro-1,5-naphthyridine

Cat. No.: B2723703
CAS No.: 1379215-45-8
M. Wt: 168.284
InChI Key: VBTYXHPIMMRWPZ-UHFFFAOYSA-N
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Description

1-Ethyl-decahydro-1,5-naphthyridine is a bicyclic nitrogen-containing compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-decahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a naphthyridine precursor using hydrogenation catalysts. The reaction conditions often include:

    Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2)

    Solvents: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-decahydro-1,5-naphthyridine undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form naphthyridine derivatives.

    Reduction: Further reduction can lead to fully saturated naphthyridine compounds.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

1-Ethyl-decahydro-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-decahydro-1,5-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Acting as an agonist or antagonist at specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-

Uniqueness

1-Ethyl-decahydro-1,5-naphthyridine is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties compared to other naphthyridine derivatives.

Properties

IUPAC Name

5-ethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-8-4-5-9-10(12)6-3-7-11-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTYXHPIMMRWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379215-45-8
Record name 1-ethyl-decahydro-1,5-naphthyridine
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